(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride
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Overview
Description
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride typically involves multiple steps. One common method includes the reaction of (2R)-2-amino-3-(4-bromophenyl)propanoic acid with N-methylamine under specific conditions to form the desired amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-bromophenyl)pyrrolidine
- (2R)-(4-bromophenyl)[(phenylsulfonyl)amino]acetic acid
- (2R)-2-(4-bromophenyl)-3-[(tert-butoxy)carbonyl]amino]propanoic acid .
Uniqueness
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a bromophenyl group.
Properties
Molecular Formula |
C10H14BrClN2O |
---|---|
Molecular Weight |
293.59 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13-10(14)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
InChI Key |
RWOYKIKZGJOMQV-SBSPUUFOSA-N |
Isomeric SMILES |
CNC(=O)[C@@H](CC1=CC=C(C=C1)Br)N.Cl |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
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